molecular formula C20H29ClN2O5 B2655769 ethyl 5-(2-hydroxy-3-morpholinopropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride CAS No. 1052419-77-8

ethyl 5-(2-hydroxy-3-morpholinopropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

Cat. No. B2655769
CAS RN: 1052419-77-8
M. Wt: 412.91
InChI Key: BTDVFMJPJXYUAP-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydroxy-3-morpholinopropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H29ClN2O5 and its molecular weight is 412.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including analogs similar to the specified compound, were synthesized and evaluated for their antiviral activity against various viruses like influenza A, BVDV, and HCV. Although most compounds showed no significant activity, a few demonstrated micromolar activities against specific cell lines, indicating their potential for further antiviral research (Ivashchenko et al., 2014).

Chemical Structure Analysis

Research into the synthesis and molecular structure of related indole derivatives revealed the importance of the morpholin ring and its potential interactions. These studies provide insights into the structural requirements for biological activity and the potential of such compounds in developing new therapeutic agents (Kaynak et al., 2013).

Inhibition of 5-Lipoxygenase

Studies on ethyl 5-hydroxyindole-3-carboxylate derivatives have highlighted their efficiency in inhibiting human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This suggests the compound's potential role in the pharmacotherapy of inflammatory and allergic diseases (Peduto et al., 2014).

Photoelectric Conversion Enhancement

The carboxylated cyanine dyes study, including morpholinomethyl-indole derivatives, aimed to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research underscores the compound's potential application in enhancing renewable energy technologies (Wu et al., 2009).

Exploration of Anti-inflammatory Properties

Further research into 2-phenylthiomethyl-benzoindole derivatives, related to the specified compound, aimed to achieve more selective inhibition of the 5-LOX enzyme. The results indicate the potential of these compounds in developing potent anti-inflammatory agents (Peduto et al., 2016).

properties

IUPAC Name

ethyl 5-(2-hydroxy-3-morpholin-4-ylpropoxy)-1,2-dimethylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.ClH/c1-4-26-20(24)19-14(2)21(3)18-6-5-16(11-17(18)19)27-13-15(23)12-22-7-9-25-10-8-22;/h5-6,11,15,23H,4,7-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDVFMJPJXYUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCOCC3)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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